molecular formula C12H16N2S B14380897 5-tert-Butyl-2-phenyl-2,3-dihydro-1,3,4-thiadiazole CAS No. 90057-56-0

5-tert-Butyl-2-phenyl-2,3-dihydro-1,3,4-thiadiazole

Cat. No.: B14380897
CAS No.: 90057-56-0
M. Wt: 220.34 g/mol
InChI Key: ZYCZIRFYMGCKFT-UHFFFAOYSA-N
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Description

5-tert-Butyl-2-phenyl-2,3-dihydro-1,3,4-thiadiazole is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a five-membered ring containing sulfur and nitrogen atoms, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-2-phenyl-2,3-dihydro-1,3,4-thiadiazole typically involves the reaction of phenylthiosemicarbazide with tert-butyl isocyanide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-2-phenyl-2,3-dihydro-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or phenyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to disrupt DNA replication.

    Industry: Used in the development of corrosion inhibitors and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-tert-Butyl-2-phenyl-2,3-dihydro-1,3,4-thiadiazole involves its interaction with biological molecules such as DNA. The compound can intercalate into DNA strands, disrupting the replication process and leading to cell death. This mechanism is particularly relevant in its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-tert-butyl-1,3,4-thiadiazole
  • 3,5-Di-tert-butyl-2-hydroxybenzaldehyde
  • tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-1(2H)-pyridinecarboxylate

Uniqueness

5-tert-Butyl-2-phenyl-2,3-dihydro-1,3,4-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

90057-56-0

Molecular Formula

C12H16N2S

Molecular Weight

220.34 g/mol

IUPAC Name

5-tert-butyl-2-phenyl-2,3-dihydro-1,3,4-thiadiazole

InChI

InChI=1S/C12H16N2S/c1-12(2,3)11-14-13-10(15-11)9-7-5-4-6-8-9/h4-8,10,13H,1-3H3

InChI Key

ZYCZIRFYMGCKFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NNC(S1)C2=CC=CC=C2

Origin of Product

United States

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